molecular formula C31H46NO2PS B6290278 [S(R)]-N-[(S)-[2-(Dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-82-5

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290278
CAS No.: 2565792-82-5
M. Wt: 527.7 g/mol
InChI Key: YQGZMNSNKAYDNB-RYWJPUDZSA-N
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Description

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide is a useful research compound. Its molecular formula is C31H46NO2PS and its molecular weight is 527.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 527.29868788 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis

In the field of stereoselective synthesis, such compounds are pivotal for developing efficient and practical methods to create novel molecules with defined stereochemistry. For example, Qian et al. (2015) describe the development of a practical synthesis for a PPAR α/γ dual agonist using a stereoselective synthesis approach that employs a related sulfinamide compound as a chiral auxiliary. This methodology highlights the importance of these compounds in facilitating the preparation of biologically active molecules with high stereoselectivity (Qian et al., 2015).

Catalyst Development

Research into catalyst development has also benefited from the use of sulfinamide derivatives. Skupov et al. (2007) investigated palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene, where related compounds were utilized to enhance the catalyst's performance. This study demonstrates the utility of sulfinamide-based compounds in polymerization reactions, contributing to the development of materials with specific properties (Skupov et al., 2007).

Chemical Reaction Optimization

Optimizing chemical reactions for the synthesis of complex molecules is another significant application. The work by Liu et al. (2016) provides an example of correcting nomenclature errors related to compound names, emphasizing the precision required in chemical synthesis and the role of sulfinamide compounds in such processes. This correction ensures clarity and accuracy in scientific communication, which is vital for replicating and building upon research findings (Liu et al., 2016).

These applications underscore the versatility and importance of "[S(R)]-N-[(S)-2-(dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide" and related compounds in scientific research, particularly in the areas of stereoselective synthesis, catalyst development, and chemical reaction optimization. By enabling precise control over molecular configurations and improving reaction efficiencies, these compounds contribute significantly to advances in chemistry and materials science.

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-23,26-27,30H,6-11,14-17H2,1-5H3/t30-,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGZMNSNKAYDNB-RYWJPUDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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